1-Phenyl-1H-imidazol-2(3H)-one
Description
Historical Context and Evolution of Imidazole (B134444) and Imidazolone (B8795221) Derivatives
The journey of imidazolone chemistry begins with the discovery of its parent heterocycle, imidazole. In 1858, the German chemist Heinrich Debus first synthesized imidazole, which he initially named glyoxaline, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). biomedres.usbohrium.comnih.gov Even before this, various derivatives of imidazole had been identified as early as the 1840s. biomedres.usbohrium.com The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental component of many essential biological molecules, including the amino acid histidine, histamine, and purines found in nucleic acids. bohrium.comnih.govresearchgate.net
The development of imidazolone derivatives, which feature a ketone group within the imidazole ring, marked a significant evolution. These compounds garnered substantial interest for their diverse biological activities. nih.gov A notable application that brought imidazolinones to the forefront was their development as herbicides. a2bchem.com These herbicides function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. a2bchem.com This discovery opened up new avenues for research into the synthesis and application of various imidazolone-based compounds. Over the years, the synthesis of imidazole and its derivatives has been extensively studied, leading to the development of numerous methodologies to construct these heterocyclic scaffolds. acs.org
Significance of the Imidazolone Scaffold in Modern Organic Synthesis and Heterocyclic Chemistry
The imidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. biomedres.usorganic-chemistry.orgacrospharmatech.com This distinction is due to the ability of this core structure to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Imidazolone derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netCurrent time information in Bangalore, IN.
In the realm of modern organic synthesis, the imidazolone ring serves as a versatile building block. lookchem.com Its synthesis and functionalization have been the subject of extensive research, leading to a variety of synthetic protocols. nih.govscholaris.ca These methods allow for the introduction of diverse substituents onto the imidazolone core, enabling the fine-tuning of its chemical and biological properties. nih.gov For instance, the development of palladium-catalyzed direct arylation methods has provided efficient routes to 4-aryl imidazolone N-oxides, which are valuable synthetic intermediates. acs.org Furthermore, imidazolones have been explored as nonaromatic amide bond bioisosteres in peptide chemistry, a strategy that can enhance the pharmacological properties of peptide-based drugs. acs.org
The significance of the imidazolone scaffold extends to its role in the total synthesis of natural products. scholaris.ca The structural complexity and biological relevance of many natural products containing the imidazolone moiety have driven chemists to devise innovative synthetic strategies for their preparation. scholaris.ca
Overview of 1-Phenyl-1H-imidazol-2(3H)-one within the Broader Class of N-Phenyl Imidazolone Derivatives
This compound is a key member of the N-phenyl imidazolone class of compounds. This class is characterized by the presence of a phenyl group attached to one of the nitrogen atoms of the imidazolone ring. The synthesis of N-aryl imidazoles, including N-phenyl derivatives, has been a focus of considerable research. biomedres.us
Various synthetic methods have been developed for the N-arylation of imidazoles. organic-chemistry.orgorganic-chemistry.org These often involve the coupling of an imidazole derivative with an aryl halide or arylboronic acid, frequently catalyzed by transition metals like copper or palladium. biomedres.usorganic-chemistry.orgorganic-chemistry.org For the synthesis of imidazol-2-ones specifically, methods such as the base-catalyzed intramolecular hydroamidation of propargylic ureas have been reported to be highly efficient, yielding the desired products in very short reaction times. acs.org
The introduction of a phenyl group at the N1 position significantly influences the properties of the imidazolone core. This substituent can affect the molecule's electronic properties, solubility, and its interactions with biological targets. The broader class of N-phenyl imidazolone derivatives has been explored for various applications, including in the development of chiral auxiliaries for stereoselective reactions and as ligands for transition metal complexes used in catalysis. scholaris.ca
Below is a table summarizing key information for this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one | 14813-85-5 | C13H10N2O | 210.23 |
| 1-Phenyl-1H-imidazole-2-thiol | 17452-09-4 | C9H8N2S | 176.24 |
| 1-Benzyl-1H-imidazole | 4238-71-5 | C10H10N2 | 158.20 |
This table contains data for structurally related compounds to provide a comparative context.
The study of this compound and its analogues continues to be an active area of research, driven by the quest for new molecules with tailored properties for applications in medicine, materials science, and catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMRBGELWVJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326636 | |
| Record name | 1-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53995-06-5 | |
| Record name | 1-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity and Reaction Mechanisms of 1 Phenyl 1h Imidazol 2 3h One Derivatives
Fundamental Reactivity Patterns of the Imidazolone (B8795221) Ring System
The imidazolone ring is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. Its reactivity is largely dictated by the interplay of these functional groups and the aromaticity of the system. Resonance structures show that the molecule possesses a degree of polarity, which influences its susceptibility to attack by various reagents. thieme-connect.dethieme-connect.de
Key features of the imidazolone ring system's reactivity include:
Amphoteric Nature : Imidazole (B134444) and its derivatives can act as both weak acids and weak bases. thieme-connect.denih.gov The pyrrole-type nitrogen can be deprotonated to form an anion, while the pyridine-type nitrogen can be protonated to form an imidazolium (B1220033) cation. thieme-connect.de
Susceptibility to Electrophilic Attack : The ring is susceptible to electrophilic attack at several positions, including N3, C2, C4, and C5. thieme-connect.dethieme-connect.de For 1-phenyl-1H-imidazole, electrophilic substitution preferentially occurs at the para position of the phenyl ring. thieme-connect.de
Nucleophilic Attack : Nucleophilic attack is also possible, typically at the C2 position, although this often requires significant activation. thieme-connect.dethieme-connect.de
Tautomerism : Imidazolones can exist in different tautomeric forms. For instance, 1H-imidazol-2(3H)-ones primarily exist in the keto form in both the solid state and in aqueous solution. thieme-connect.de
The reactivity of the imidazolone ring can be further understood by examining the polarization justified Fukui functions, which help to identify the sites for preferential electrophilic and nucleophilic attack. komorowski.edu.plresearchgate.net For instance, in imidazole, the preferential site for electrophilic attack is the -NH group. komorowski.edu.plresearchgate.net
Detailed Mechanistic Investigations of Imidazolone-Forming Reactions
The synthesis of the imidazolone core can be achieved through various reaction pathways, each with its own detailed mechanism. These mechanisms often involve intramolecular cyclization, base-mediated isomerizations, and the formation of key reactive intermediates.
Mechanisms of Intramolecular Cyclization and Ring Closure
Intramolecular cyclization is a common strategy for constructing the imidazolone ring. Several methods have been developed that rely on this key step:
From Propargylic Ureas : The intramolecular hydroamidation of propargylic ureas provides a route to imidazolidin-2-ones and imidazol-2-ones. acs.orgresearchgate.net This reaction can be catalyzed by bases, with phosphazene bases showing high activity. acs.orgresearchgate.net The mechanism is believed to involve a base-mediated isomerization to an allenamide intermediate. acs.orgresearchgate.net Silver-catalyzed cycloisomerization of in situ formed propargylic ureas has also been reported. acs.org
From Urea (B33335) Derivatives and C-Nucleophiles : The acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles can produce 4-(het)arylimidazolidin-2-ones with high regioselectivity. mdpi.comresearchgate.net The proposed mechanism involves the formation of an iminium cation intermediate which then undergoes electrophilic substitution. mdpi.com
From α-Amino Acids : Phenylalanine and tyrosine can be converted to (4H)-imidazol-4-ones through derivatization with phenylacetyl chloride followed by cyclocondensation with aromatic amines using PCl3 and a deep eutectic solvent. researchgate.net The initial step is the formation of amide intermediates via the Schotten-Baumann reaction, which then undergo cyclization. researchgate.net
From Enamines and TMSN3 : An iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) yields 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the sequential removal of two nitrogen atoms from TMSN3. organic-chemistry.org
The table below summarizes some of the key intramolecular cyclization reactions for imidazolone synthesis.
| Starting Materials | Reagents/Catalysts | Product | Key Mechanistic Feature |
| Propargylic Ureas | Phosphazene Base (BEMP) | Imidazolidin-2-ones, Imidazol-2-ones | Base-mediated isomerization to allenamide intermediate |
| (2,2-Diethoxyethyl)ureas, Aromatic/Heterocyclic C-Nucleophiles | Acid | 4-(het)arylimidazolidin-2-ones | Formation of an iminium cation intermediate |
| Phenylalanine, Tyrosine, Phenylacetyl chloride, Aromatic amines | PCl3, Deep Eutectic Solvent | (4H)-imidazol-4-ones | Cyclocondensation of amide intermediates |
| Enamines, Trimethylsilyl azide (TMSN3) | Iodine | 2,5-Disubstituted imidazole-4-carboxylic derivatives | Sequential removal of nitrogen atoms from TMSN3 |
Base-Mediated Isomerization Pathways
Base-mediated reactions play a crucial role in several imidazolone synthesis pathways. A notable example is the synthesis of imidazole-2-thiones from the hydroamination of propargylamine (B41283) with isothiocyanates. researchgate.net This reaction proceeds via a regioselective intramolecular 5-exo-dig cycloisomerization, which is an atom-economical process. researchgate.net The reaction is believed to go to completion at room temperature through a propargylthiourea intermediate. researchgate.net DFT studies have suggested that a base-mediated isomerization to an allenamide intermediate is a feasible pathway in the synthesis of imidazol-2-ones from propargylic ureas. acs.orgresearchgate.net
Susceptibility to Electrophilic and Nucleophilic Attack
The imidazolone ring's electronic structure makes it susceptible to both electrophilic and nucleophilic attacks, a key aspect of its reactivity.
Electrophilic Attack : As previously mentioned, the imidazolone ring is susceptible to electrophilic attack at multiple sites. thieme-connect.dethieme-connect.de The specific site of attack can be influenced by the substituents on the ring. thieme-connect.de For instance, in 1-phenyl-1H-imidazole, electrophilic substitution is directed to the para position of the phenyl ring. thieme-connect.de
Nucleophilic Attack : Nucleophilic attack on the imidazolone ring, particularly at the C2 position, is also a known reaction pathway, although it often requires activation. thieme-connect.dethieme-connect.de A one-pot cascade reaction involving the direct nucleophilic attack of 1H-benzo[d]imidazole-2-thiol on (Z)-(2,3-dibromoprop-1-en-1-yl)benzene has been developed to synthesize benzo acs.orgchim.itimidazo[2,1-b]thiazoles. acs.org This reaction proceeds without the need for a metal catalyst. acs.org
Role of Intermediates in Reaction Progression
The formation and reactivity of intermediates are central to understanding the mechanisms of imidazolone synthesis.
Sulfonyl Guanidine (B92328) Intermediates : In a Pd-catalyzed multicomponent reaction of sulfonyl azides, primary amines, and methyl α-isocyanoacetates, tetrasubstituted imidazolone derivatives are formed via sulfonyl guanidine intermediates. rsc.org
α-Amino Carbonyl Reactive Intermediates : Studies using 13C-labeled glycine (B1666218) and alanine (B10760859) have shown that imidazoles can be formed from α-dicarbonyl compounds through a Strecker reaction, leading to the formation of α-amino carbonyl reactive intermediates. researchgate.net These intermediates can then react with aldehydes and amino compounds to form the imidazole ring. researchgate.net
Diazo-imine and Nitrilium Intermediates : The reaction of triazoles with nitriles, promoted by BF3·Et2O, is proposed to proceed through the initial ring-opening of the triazole to form a diazo-imine intermediate. rsc.org The subsequent addition of the nitrile leads to a nitrilium intermediate, which then cyclizes to form the substituted imidazole. rsc.org
Amide Intermediates : In the synthesis of (4H)-imidazol-4-ones from α-amino acids, amide intermediates are formed through a Schotten-Baumann reaction before undergoing cyclization. researchgate.net
Disilylated Intermediates : The use of N,O-bistrimethylsilylacetamide (BSA) as a cyclocondensation reagent for imidazolone formation is thought to involve a disilylated intermediate, which provides both electrophilic character at C2 and a nucleophilic nitrogen at N1. bohrium.com
Catalytic Role and Intermediate Stabilization by Imidazolone Moieties
Imidazolone moieties themselves can play a significant role in catalysis and the stabilization of reaction intermediates. The imidazole group is a common motif in the active sites of enzymes and can act as an acid, a base, or a nucleophilic catalyst. nih.govnih.govplos.org
Acid-Base Catalysis : The imidazole moiety of histidine, for example, can act as both an acid and a base, facilitating a wide range of biochemical reactions. nih.govplos.org
Nucleophilic Catalysis : In its neutral form, imidazole can act as a nucleophilic catalyst by attacking an electrophilic center, forming an intermediate that is subsequently hydrolyzed to regenerate the imidazole group. nih.gov
Metal Coordination and Catalysis : The imidazole ring can coordinate with metal ions, and these metal-imidazole complexes can exhibit catalytic activity. nih.govplos.org For instance, adenine-containing matrices can coordinate with metal ions and catalyze hydrolysis reactions. nih.govplos.org
Stabilization of Intermediates : In the enzyme histidine ammonia (B1221849) lyase (HAL), a 4-methylidine-imidazol-5-one (MIO) moiety is found in the active site. illinois.edu It is proposed that the aromatization of the imidazolone ring upon addition to the substrate helps to compensate for the simultaneous loss of aromaticity in the substrate's imidazole ring, thereby stabilizing the transition state. illinois.edu
The catalytic properties of imidazolone-containing compounds are an active area of research, with applications in asymmetric catalysis and the synthesis of complex molecules. beilstein-journals.org
Derivatization and Functionalization Strategies for 1 Phenyl 1h Imidazol 2 3h One
N-Alkylation and N-Arylation Modifications of the Imidazolone (B8795221) Nitrogen
The nitrogen atoms within the imidazolone ring of 1-phenyl-1H-imidazol-2(3H)-one are prime sites for modification through N-alkylation and N-arylation reactions. These reactions introduce alkyl or aryl groups onto the nitrogen atoms, significantly altering the molecule's properties.
N-alkylation can be achieved by deprotonating the imidazole (B134444) nitrogen with a base like sodium hydride, followed by treatment with an alkyl halide. nih.gov For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized using this method. nih.gov The choice of the alkylating agent allows for the introduction of a wide variety of alkyl chains, including those with additional functional groups. A sustainable method for N-alkylation of imidazoles has been developed using an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS), which facilitates the reaction of various alkyl halides. lookchem.com This method has been successfully applied to 2-methyl imidazole and 2,4,5-triphenyl imidazole, yielding N-1 alkylated products in high yields. lookchem.com Another approach involves the use of Morita–Baylis–Hillman (MBH) alcohols and acetates for the N-alkylation of imidazole and benzimidazole (B57391) derivatives without the need for a metal catalyst. beilstein-journals.org
N-arylation introduces an aryl group, often a substituted phenyl ring, onto the imidazolone nitrogen. This is commonly achieved through copper-catalyzed cross-coupling reactions. mdpi.com For example, the N-arylation of imidazole with p-haloacetophenones has been accomplished using copper iodide as a catalyst. researchgate.net Another efficient method utilizes aryl sulfamates and carbamates for the N-arylation of (hetero)arylamines, enabled by a reusable and durable catalyst system. rsc.org
Table 1: Examples of N-Alkylation and N-Arylation Reactions
| Starting Material | Reagents | Product | Reaction Type |
| 4-Phenylimidazole | NaH, R-Br or CH3-I, THF | N-1 Alkylated 4-phenyl-imidazole | N-Alkylation |
| Imidazole | p-Haloacetophenones, Copper Iodide | 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | N-Arylation |
| Imidazole | Iodobenzene, CuO/AB | 1-Phenyl-1H-imidazole | N-Arylation |
| 2-Methyl Imidazole | Benzyl Bromide, 50% aq. NaOH-SDS | N-1-Benzylated 2-methyl imidazole | N-Alkylation |
Substitution Reactions on the Imidazolone and Phenyl Rings
Beyond the nitrogen atoms, both the imidazolone and the phenyl rings of this compound are amenable to substitution reactions, allowing for the introduction of various functional groups.
Electrophilic substitution reactions on the phenyl ring are common, with the position of substitution being directed by the existing imidazolone group. Due to the electronic nature of the 1-phenyl-1H-imidazole system, electrophilic reagents preferentially substitute at the para position of the phenyl ring. thieme-connect.de
Substitution on the imidazolone ring itself is also a key functionalization strategy. For instance, the synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones has been achieved through the condensation of anilines, formaldehyde (B43269), and benzil (B1666583) monooxime. researchgate.net Furthermore, the development of methods for synthesizing 4,5-fused polycyclic imidazolone systems highlights the versatility of the imidazolone core in constructing more complex architectures. acs.org These methods often involve multiple steps, including the formation of spirohydantoins and subsequent modifications. acs.org
Functional Group Interconversions and Transformations on Imidazolone Scaffolds
Once initial derivatives of this compound are synthesized, the introduced functional groups can be further modified through a variety of interconversions and transformations. These reactions expand the chemical diversity of the imidazolone scaffold.
A common transformation involves the conversion of a carbonyl group. For example, imidazole-2-thiones can be used as key intermediates, where the thioamide function is modified to a 2-chloroimidazole, which can then undergo further reactions. acs.org Another example is the hydrolysis of a 1-cyano-1H-imidazol-2(3H)-one to the corresponding N-unsubstituted product via a 1-carbamoyl derivative. thieme-connect.de
The synthesis of 2-(1H-imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives from 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thiole demonstrates the utility of S-alkylation followed by further modifications. sapub.org The resulting acetohydrazide can be reacted with aldehydes to form arylidene derivatives or with phenyl isothiocyanate to generate more complex structures. sapub.org
Synthesis of Hybrid and Fused Imidazolone Systems
A significant area of research focuses on the synthesis of hybrid molecules and fused ring systems that incorporate the this compound core. These strategies aim to combine the properties of the imidazolone with other heterocyclic systems, potentially leading to novel functionalities.
Imidazolone-Linked Heterocycles (e.g., Pyrazole-Indole Hybrids, Imidazol-Pyrazole Hybrids, Thiadiazole–Imidazole Derivatives)
The imidazolone scaffold can be linked to other heterocyclic rings to create hybrid molecules. This approach has been used to synthesize a variety of compounds with potential biological activities.
Pyrazole-Indole Hybrids: While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategy of creating hybrid molecules is well-established. For instance, indole (B1671886) and pyrazole (B372694) moieties have been linked to create compounds with potential anticancer activity. researchgate.netsemanticscholar.org
Imidazol-Pyrazole Hybrids: Substituted imidazole-pyrazole hybrids have been prepared through multicomponent reactions involving pyrazole-4-carbaldehydes, ammonium (B1175870) acetate (B1210297), benzil, and arylamines. nih.gov Another synthetic route involves the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with active methylene (B1212753) compounds to produce pyrazoles containing an imidazolone moiety. researchgate.net The synthesis of 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole has also been reported. nih.gov
Thiadiazole–Imidazole Derivatives: A novel series of 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one derivatives were designed and prepared from 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide. jst.go.jp Additionally, the synthesis of 1-(4-substituted)-N-(5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)methanimine and related azetidinone derivatives has been achieved through a multi-step process starting from benzil and benzaldehyde. impactfactor.org
Table 2: Examples of Imidazolone-Linked Heterocycles
| Heterocycle Type | Synthetic Approach | Starting Materials | Resulting Hybrid |
| Imidazol-Pyrazole | Multicomponent Reaction | Pyrazole-4-carbaldehydes, ammonium acetate, benzil, arylamines | Substituted imidazole-pyrazole hybrids |
| Imidazol-Pyrazole | Reaction with active methylene compounds | 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Pyrazoles containing an imidazolone moiety |
| Thiadiazole-Imidazole | Reaction with hydrazonoyl halides | 2-(5-Oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide | 2-(2-(3-Aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one |
Formation of Fused Ring Systems Incorporating the Imidazolone Core
The imidazolone ring can also serve as a foundation for the construction of fused polycyclic systems. A methodology for the synthesis of 4,5-fused imidazolidin-2-ones from bicyclic and tricyclic ketones has been developed. acs.org This process involves a four-step sequence: spirohydantoin Bucherer-Berg formation, alkylation of the hydantoin (B18101) nitrogen, regioselective reduction of a carbonyl group, and a tandem transposition/intramolecular amidoalkylation of cyclic spiro-N-acyliminium species. acs.orgacs.org This method allows for the creation of novel polyheterocyclic systems containing an imidazolidin-2-one nucleus in good yields. acs.org
Another approach to fused imidazoles involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane. organic-chemistry.org This method can be applied to synthesize various fused imidazole ring systems, including purines and xanthines. organic-chemistry.org The synthesis of imidazolone and oxazepine derivatives bearing imidazo[2,1-b]thiazole (B1210989) fused rings has also been reported, starting from 5-(4-bromophenyl)imidazo[2,1-b]thiazole. chemmethod.com
Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Imidazol 2 3h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Phenyl-1H-imidazol-2(3H)-one and its analogs. It provides detailed information about the chemical environment of magnetically active nuclei.
One-dimensional (1D) NMR techniques are fundamental for determining the basic structure of these compounds.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in derivatives of 1-phenyl-1H-imidazol-2-one, the aromatic protons of the phenyl ring typically appear as multiplets in the downfield region (around 7-8 ppm), while the protons on the imidazole (B134444) ring have distinct chemical shifts. rsc.orgrasayanjournal.co.in Substituents on the phenyl or imidazole rings cause predictable shifts in these signals, aiding in the determination of their position. sciengine.com
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the imidazol-2(3H)-one ring is a key diagnostic signal, typically appearing significantly downfield (e.g., ~182-190 ppm) due to the deshielding effect of the double bond and adjacent nitrogen atoms. sciengine.com Aromatic and imidazole ring carbons also show characteristic chemical shifts that are sensitive to substitution patterns. rsc.orgrsc.org
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrogen atoms within the imidazole ring. This can be particularly useful for studying tautomerism and hydrogen bonding interactions.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 2-Methyl-1-phenyl-1H-imidazole | CDCl₃ | 7.51-7.26 (m, 5H, Ar-H), 7.01 (s, 1H, Im-H), 6.98 (s, 1H, Im-H), 2.35 (s, 3H, CH₃) | 144.6, 137.8, 129.5, 128.2, 127.5, 125.5, 120.6, 13.7 |
| 1-Phenyl-1H-imidazole | CDCl₃ | 7.80 (s, 1H, Im-H), 7.45-7.14 (m, 7H, Ar-H & Im-H) | 137.4, 135.5, 130.4, 129.9, 127.5, 121.4, 118.2 |
| (S)-2-(4-Chlorophenyl)-1-(1-phenyl-1H-imidazol-2-yl)-3-(phenylamino)propan-1-one | CDCl₃ | 7.48-6.59 (m, Ar-H & Im-H), 5.48 (dd), 3.92 (dd), 3.49 (q) | 189.4, 147.5, 142.6, 138.2, 135.6, 133.4, 130.14, 130.08, 129.3, 129.0, 128.9, 127.5, 125.8, 117.7 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure, especially for complex analogs.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing out the connectivity of proton networks within the molecule, for example, within the phenyl and imidazole rings and any aliphatic chains. researchgate.net
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems, which is useful for identifying all protons belonging to a particular structural fragment.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule. researchgate.net
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. mdpi.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different structural fragments of the molecule, for example, connecting the phenyl ring to the imidazole ring. researchgate.netmdpi.com
Advanced Techniques: For more complex structures or when dealing with low sample concentrations, more advanced techniques such as 1,1-ADEQUATE can be employed to establish carbon-carbon connectivity directly. ¹H-¹⁵N LR-HSQMBC can provide long-range correlations to nitrogen atoms, which is particularly useful for probing the electronic structure of the imidazole core.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectra
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound and its analogs is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the urea-like moiety in the imidazole ring is typically observed in the region of 1680-1740 cm⁻¹. mdpi.comuc.pt The N-H stretching vibration, if present, appears as a broad band around 3200-3400 cm⁻¹. mdpi.comnih.gov Aromatic C-H and C=C stretching vibrations are also readily identifiable. rasayanjournal.co.inresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration in thione analogs, for example, often gives a strong Raman signal. nih.gov Theoretical calculations are often used in conjunction with experimental FT-IR and Raman spectra to achieve a more precise assignment of the vibrational modes. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretch | 1680 - 1740 | mdpi.comuc.pt |
| N-H | Stretch | 3200 - 3400 | mdpi.comnih.gov |
| Aromatic C-H | Stretch | ~3000 - 3100 | nih.gov |
| Aromatic C=C | Stretch | ~1450 - 1600 | rasayanjournal.co.in |
High Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Exact Mass Determination: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. sciengine.comrsc.orgresearchgate.net
Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, it is possible to deduce the structure of the molecule. The fragmentation pathways can provide valuable information about the connectivity of different parts of the molecule. For instance, in phenyl-substituted imidazoles, characteristic fragments corresponding to the phenyl and imidazole moieties are often observed. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state.
Conformational Insights: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com This information is crucial for understanding the physical properties of the compound and its potential interactions with biological targets.
Table 3: Crystallographic Data for an Analog of this compound
| Parameter | Value |
|---|---|
| Compound | (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide |
| Empirical Formula | C₁₉H₁₉N₅O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8093 (2) |
| b (Å) | 20.5575 (6) |
| c (Å) | 14.0355 (5) |
| β (°) | 97.365 (2) |
| Volume (ų) | 1662.36 (10) |
Data from a study on a related imidazole derivative. semanticscholar.org
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and fluorophores.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound and its analogs typically shows absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic phenyl and imidazole rings. The position and intensity of these bands can be influenced by substituents and the solvent polarity. nih.gov
Fluorescence Spectroscopy: Some derivatives of this compound exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and the environment. For some imidazole derivatives, large Stokes shifts are observed, which can be attributed to significant geometric changes between the ground and excited states. researchgate.net This property is of interest for applications in materials science and as fluorescent probes. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
The assessment of purity and the separation of this compound and its analogs are critical steps in their synthesis and characterization. Various chromatographic techniques are employed to monitor reaction progress, isolate final products, and determine enantiomeric excess. These methods are chosen based on the polarity, volatility, and structural characteristics of the target compounds.
Column Chromatography
Column chromatography is the principal method for the purification of synthesized this compound analogs from reaction mixtures. acs.org This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it. Silica (B1680970) gel is the most commonly used stationary phase for these compounds due to its polarity and effectiveness in separating imidazole derivatives. rsc.orgresearchgate.net
The choice of eluent, or mobile phase, is crucial for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol. researchgate.netsci-hub.se The selection of the solvent system is optimized based on preliminary analysis by thin-layer chromatography to ensure distinct separation between the desired product and any impurities or byproducts. acs.orgacs.org For instance, the purification of various 1,4-dibenzyl-5-phenyl-1H-imidazol-2(3H)-one derivatives has been successfully achieved using a hexane/ethyl acetate eluent system on a silica gel column. acs.org Similarly, intermediates of 4-aroyl-5-methyl-1H-imidazol-2(3H)-one were isolated using a chloroform/methanol gradient. researchgate.net
Table 1: Examples of Column Chromatography Conditions for Phenyl-Imidazolone Analogs
| Compound Type | Stationary Phase | Eluent (Mobile Phase) | Reference |
| 1,4-Dibenzyl-5-phenyl-1H-imidazol-2(3H)-one Analogs | Silica Gel | Hexane/Ethyl Acetate (6:4) | acs.org |
| 4-Aroyl-5-methyl-1H-imidazol-2(3H)-one Intermediates | Silica Gel | Chloroform/Methanol (15:1) | researchgate.net |
| (E)-3-Aryl-1-(1-phenyl-1H-imidazol-2-yl)prop-2-en-1-one | Silica Gel | Hexane/Ethyl Acetate (90:10 to 50:50) | acs.org |
| 9-(1-phenyl-1H-imidazol-2-yl)-9H-fluoren-9-ol | Silica Gel | Hexanes/Ethyl Acetate (4:1) | chemrxiv.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for assessing the purity of this compound analogs and for monitoring the progress of chemical reactions. researchgate.netbohrium.com This technique employs a thin layer of adsorbent material, typically silica gel, coated onto a plate of glass or aluminum. nih.gov
In practice, a small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. nih.gov The separation is visualized under UV light, often at 254 nm, where UV-active compounds like phenyl-imidazoles appear as dark spots. researchgate.net The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components. For example, in the synthesis of N-[1-(2-oxo-2-phenylethyl)-4-phenyl-1H-imidazol-2-yl]acetamide, TLC was used to confirm the complete consumption of the starting material before proceeding with the work-up. researchgate.net
Table 2: TLC Systems Used for Phenyl-Imidazole Analogs
| Stationary Phase | Mobile Phase (Eluent) | Detection | Application | Reference |
| Silica Gel GF254 | Dichloromethane/Methanol (20:1) | UV Light | Reaction Monitoring | researchgate.net |
| Silica Gel F254 | 10% Methanol in Chloroform | UV Light | Purity Assessment | nih.gov |
| Merck Silica Gel Plates | Not Specified | UV Light | Reaction Monitoring | bohrium.com |
| Silica Gel 60 F254 | Not Specified | Not Specified | Reaction Analysis | acs.org |
Applications of 1 Phenyl 1h Imidazol 2 3h One and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Building Blocks and Synthetic Intermediates
The 1-phenyl-1H-imidazol-2(3H)-one scaffold and its analogs are highly valued as synthetic intermediates due to the reactivity of the imidazole (B134444) core. The presence of multiple nitrogen atoms, a carbonyl group, and an aromatic substituent provides several sites for chemical modification, enabling their transformation into a wide variety of more complex molecules.
Imidazoles are recognized as crucial building blocks in medicinal chemistry and are employed in the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties mdpi.comresearchgate.net. The synthesis of the imidazole core itself can be achieved through various methods, such as the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent to construct the heterocyclic ring mdpi.com.
Derivatives of imidazol-2-one serve as precursors for fused heterocyclic systems. For example, synthetic routes have been developed to convert imidazolone (B8795221) structures into imidazo[1,5-a]pyridines and imidazo[1,5-a]azepines through sequential reactions like the van Leusen condensation followed by an intramolecular Heck reaction mdpi.com. Furthermore, imidazolium (B1220033) salts, which can be readily prepared from imidazole precursors, can be directly oxidized to form the corresponding imidazol-2-one derivatives, highlighting the synthetic accessibility and versatility of this scaffold researchgate.net. The ability to readily access and further functionalize the this compound core makes it an indispensable intermediate for constructing diverse molecular architectures.
Utility in Asymmetric Catalysis
Asymmetric catalysis is a powerful strategy for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Derivatives of this compound have found significant utility in this field, functioning as chiral auxiliaries, chiral ligands for metal catalysts, and as organocatalysts.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed wikipedia.org. Chiral imidazolidin-2-ones, close structural relatives of this compound, have been successfully employed as highly efficient chiral auxiliaries journals.co.za. These auxiliaries offer distinct advantages, including high crystallinity (which aids in purification), excellent stability against ring-opening reactions, and the ability to achieve high levels of asymmetric induction in various transformations journals.co.zaresearchgate.net.
Their application has been demonstrated in key carbon-carbon bond-forming reactions, as detailed in the table below.
| Reaction Type | Chiral Auxiliary | Diastereoselectivity | Reference |
| Alkylation Reactions | Imidazolidin-2-one | Excellent (>99% de) | researchgate.net |
| Aldol Reactions | Imidazolidin-2-one | High | researchgate.net |
| Michael Additions | Imidazolidin-2-one | High | researchgate.net |
The high diastereoselectivity achieved using these auxiliaries makes them a valuable alternative to other established systems, such as the Evans oxazolidinones researchgate.net. The phenyl group on the nitrogen atom can play a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile and ensuring high stereocontrol.
In metal-catalyzed asymmetric reactions, the stereochemical outcome is often dictated by a chiral ligand coordinated to the metal center. Imidazole-based structures are effective ligands due to the coordinating ability of their nitrogen atoms. C₂-symmetric chiral ligands incorporating imidazolinyl groups have been synthesized and successfully applied in catalysis nih.gov.
For instance, ligands such as 2,5-bis(imidazolinyl)thiophene have been prepared and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. These reactions, which form a new carbon-carbon bond between an indole (B1671886) and a β-nitroolefin, proceed with good yields and enantioselectivity when guided by these chiral imidazole-based ligands nih.gov. The tridentate nature of some of these ligand systems allows for the formation of a well-defined chiral environment around the metal ion, which is essential for effective asymmetric induction nih.gov.
Table 1: Performance of Imidazole-Based Chiral Ligands in Asymmetric Friedel-Crafts Alkylation
| Ligand Type | Metal Catalyst | Yield | Enantioselectivity (ee) |
|---|---|---|---|
| Bis(imidazolinyl)thiophene | Cu(OTf)₂ | Moderate to Good | Up to 81% |
Data sourced from a study on C₂-symmetric chiral ligands for Friedel-Crafts asymmetric alkylation nih.gov.
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The imidazole ring is inherently suited for this role because it is amphoteric, meaning it can act as both a weak base (at the pyridine-like nitrogen) and a weak acid (at the N-H proton) researchgate.net. This dual functionality allows it to activate both nucleophiles and electrophiles, often through hydrogen bonding interactions or proton transfer events.
While specific studies focusing solely on this compound as an organocatalyst are specialized, the broader class of imidazole derivatives is known to catalyze various transformations. Their ability to facilitate reactions under mild, metal-free conditions makes them an attractive option in green chemistry.
Contribution to the Development of Novel Molecular Scaffolds
The structural core of this compound serves as a foundation for the synthesis of more elaborate and novel molecular scaffolds. Through strategic chemical transformations, the simple five-membered ring can be elaborated into fused polycyclic systems and other complex structures of interest in medicinal chemistry and materials science.
One prominent strategy involves using the van Leusen reaction to construct the initial imidazole ring, which is then subjected to further cyclization reactions. For example, by incorporating appropriate functional groups into the starting materials, chemists have synthesized fused imidazo-pyridine and imidazo-azepine derivatives mdpi.com. These scaffolds are of significant interest as they form the core of many biologically active molecules. The synthesis of imidazol-2-one derivatives structurally related to the natural product combretastatin (B1194345) A-4 has also been reported, leading to the discovery of potent antitumor agents nih.gov. This demonstrates how the imidazol-2-one core can be integrated into designs for new therapeutic agents.
Applications in Functional Material Synthesis
The unique properties of the imidazole ring, including its aromaticity, thermal stability, and ability to coordinate with metal ions, make it an excellent component for the design of functional materials. While direct applications of this compound are an emerging area, derivatives containing the core imidazole structure are being used to create advanced materials such as Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). Imidazole-based compounds are frequently used as linkers. For example, a linker molecule, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, which contains multiple imidazole units, has been used to synthesize novel MOFs with aluminum, chromium, and copper ions. These materials exhibit high porosity and thermal stability. The resulting MOFs have shown significant potential for applications in gas storage and separation, particularly for carbon dioxide capture, due to the presence of open metal sites and the specific chemical environment created by the imidazole-based linkers.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one |
| 2,5-bis(imidazolinyl)thiophene |
| Combretastatin A-4 |
| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene |
Design of Compounds with Specific Molecular Recognition Properties
The structural framework of this compound serves as a versatile scaffold for the design of molecules with specific molecular recognition properties. The core of this capability lies in its distinct arrangement of hydrogen bond donors and acceptors, as well as the tunable electronic and steric properties of the phenyl and imidazolone rings. The urea-like moiety within the imidazolone ring is particularly significant, as it can engage in well-defined hydrogen bonding interactions, a fundamental aspect of molecular recognition. mdpi.com Researchers leverage these features to create receptors for anions and complex biological targets through rational design and synthetic modification.
The imidazole ring itself, particularly in its protonated or functionalized forms, is a key component in host-guest chemistry. The N-H protons of the imidazolone ring can act as effective hydrogen bond donors, making them suitable for interacting with electron-rich species, most notably anions. nih.govresearchgate.net This interaction forms the basis for the design of chemosensors, where the binding event is translated into a measurable optical signal, such as a change in color or fluorescence. nih.govmdpi.com
Detailed research findings have demonstrated the successful application of this design principle in the development of selective anion sensors. By modifying the core structure, the sensitivity and selectivity of these sensors can be finely tuned. For instance, studies on bisimidazole derivatives, which share the key functional group, show that increasing the coplanarity of the molecular structure and introducing electron-withdrawing groups can significantly enhance the sensitivity towards specific anions like fluoride (B91410) (F⁻). nih.gov This enhancement is often attributed to a more efficient intramolecular charge transfer (ICT) process upon anion binding, which leads to a distinct change in the compound's photophysical properties. researchgate.net The interaction typically involves the formation of hydrogen bonds between the imidazole N-H groups and the target anion. nih.govresearchgate.net
The strategic design of these molecules has yielded receptors with high selectivity for certain anions over others. For example, specific imidazole-based derivatives have been engineered to act as efficient sensors for fluoride and cyanide ions, showing considerable sensitivity and observable changes in their absorption and fluorescence spectra upon binding. nih.govmdpi.com
| Compound Class | Target Analyte | Key Design Feature | Reported Finding | Reference |
|---|---|---|---|---|
| Symmetrical Bisimidazole Derivative (1a) | Fluoride (F⁻) | Imidazole N-H groups for H-bonding | Fluorescence quenching and formation of a new absorption band upon F⁻ addition. Detection limit of 5.47 × 10⁻⁶ M. | nih.gov |
| Asymmetrical Bisimidazole Derivative (1c) | Fluoride (F⁻) | Increased coplanarity and electron-withdrawing groups | Exhibited the most significant sensitivity to fluoride, with a detection limit of 9.12 × 10⁻⁷ M. | nih.gov |
| 2,4,5-triheteroarylimidazole | Cyanide (CN⁻) and Fluoride (F⁻) | Heterocyclic moieties as additional binding sites | Showed fluorescence enhancement in the presence of CN⁻ and F⁻ in acetonitrile. | mdpi.com |
| 2,4,5-triheteroarylimidazole | Bisulfate (HSO₄⁻) | Imidazole core | Revealed fluorescence enhancement in an acetonitrile/water mixture. | mdpi.com |
Beyond simple anions, imidazolone derivatives are designed for the molecular recognition of complex biological macromolecules. In the field of medicinal chemistry, the this compound scaffold is used to develop potent and selective inhibitors of enzymes, such as kinases. nih.gov The design process involves modifying the substituents on both the phenyl and imidazolone rings to optimize non-covalent interactions within the protein's active site. Molecular docking studies are frequently employed to predict how these derivatives will bind, guiding the synthesis of compounds with improved affinity and specificity. nih.govnajah.edu These studies have shown that specific substitutions can lead to strong binding energies through effective interactions with amino acid residues in the target protein's active site. nih.gov
Future Directions and Emerging Research Avenues in N Phenyl Imidazolone Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of N-phenyl imidazolones and related imidazole (B134444) structures remains a central theme in organic chemistry research. Future efforts are directed towards the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry, such as atom economy and the use of non-toxic solvents.
One promising approach is the continued development of one-pot, multicomponent reactions. nih.govfrontiersin.org For instance, an efficient one-pot, three-component strategy has been developed to synthesize imidazole-based N-phenylbenzamide derivatives, achieving good yields of 80–85% in a short reaction time of 2-4 hours. frontiersin.org This method is effective for anilines bearing both electron-donating and electron-withdrawing groups. frontiersin.org Similarly, solvent-free, one-pot synthesis methods are being explored for various multi-substituted imidazole derivatives, offering advantages over traditional methods that often require harsh conditions, toxic solvents, and longer reaction times. asianpubs.org
Catalysis is another key area of development. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been successfully employed to synthesize N-phenyl-1H-indazoles, a related N-aryl heterocyclic system. beilstein-journals.org Although the yields (10–70%) are sometimes moderate, this method provides a valuable route from less expensive and more readily available starting materials. beilstein-journals.org Future research will likely focus on optimizing these catalytic systems to improve yields and broaden their substrate scope to include a wider variety of N-phenyl imidazolones.
The synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones has been achieved through methods like the condensation of anilines, formaldehyde (B43269), and benzil (B1666583) monooxime, as well as the rearrangement of 1-aryl-4,5-diphenyl-1H-imidazole 3-oxides. researchgate.net These approaches highlight the diverse strategies available for constructing the core imidazolone (B8795221) scaffold.
Table 1: Comparison of Modern Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Features | Starting Materials | Typical Yields | Reference |
|---|---|---|---|---|
| One-Pot Multicomponent Reaction | Atom-economical; short reaction time. | Phthalic anhydride, substituted anilines, 2,3-diaminomaleonitrile | 80-85% | frontiersin.org |
| Copper-Catalyzed N-Arylation | Utilizes less expensive starting materials. | o-chlorinated arylhydrazones, CuI, KOH | 10-70% | beilstein-journals.org |
| Condensation Reaction | Direct construction of the imidazolone ring. | Anilines, formaldehyde, benzil monooxime | Not specified | researchgate.net |
| Solvent-Free Synthesis | Environmentally friendly; efficient. | Substituted amines, aldehydes | Varies with substrate | asianpubs.org |
Exploration of Undiscovered Reactivity Pathways and Transformations
Beyond synthesis, a significant research frontier lies in discovering new chemical reactions and transformations for the N-phenyl imidazolone scaffold. This exploration can unlock novel molecular architectures and functional materials.
A notable area of emerging research is the photochemical reactivity of imidazolone derivatives. Orthopalladated imidazolones, for example, have been shown to undergo [2+2] photocycloaddition upon irradiation with blue light. rsc.org This reaction, involving the C=C double bonds of the imidazolone ligands, leads to the formation of complex cyclobutane-bridging diaminotruxillic derivatives. rsc.org Such photochemical transformations offer pathways to unique and structurally complex molecules that are difficult to access through traditional thermal reactions.
The thermally induced rearrangement of imidazole 3-oxides to their corresponding imidazolone isomers represents another important reactivity pathway. researchgate.net Understanding and controlling such rearrangements can provide alternative synthetic routes to specific imidazolone targets. Future work will likely focus on elucidating the mechanisms of these reactions more precisely and expanding their applicability to a broader range of substituted N-phenyl imidazolones. Investigating the reactivity of the carbonyl group and the N-phenyl ring through various functionalization reactions will also continue to be a priority, opening doors to new derivatives with tailored properties.
Advancements in Spectroscopic and Structural Characterization Techniques
As more complex N-phenyl imidazolone derivatives are synthesized, the need for sophisticated analytical techniques to confirm their structures and elucidate their properties becomes paramount. Modern spectroscopy plays a crucial role in this endeavor.
Comprehensive characterization typically involves a suite of techniques. The structural elucidation of newly synthesized compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). nih.govbanglajol.infonih.govresearchgate.net For example, in the characterization of new imidazole-based N-phenylbenzamide derivatives, FT-IR spectra show characteristic broad -NH stretches around 3423 cm⁻¹ and C=O peaks around 1645 cm⁻¹, while ¹H-NMR confirms the presence of aromatic and amide protons. frontiersin.org
X-ray crystallography provides definitive proof of molecular structure and offers insights into the supramolecular organization in the solid state. nih.govresearchgate.net For instance, crystallographic studies have revealed how N-phenyl imidazole derivatives can form chains and layered structures through N—H⋯N hydrogen bonds and C—H⋯π interactions. researchgate.net
Future advancements will likely involve the increased application of two-dimensional NMR techniques for unambiguous assignment of complex structures and the use of high-resolution mass spectrometry (HRMS) for precise mass determination. beilstein-journals.orgmdpi.com Furthermore, studying the electronic properties using techniques like UV-Vis spectroscopy is essential, especially for compounds designed for optical or electronic applications. nih.gov
Table 2: Key Spectroscopic Data for Characterization of N-Phenyl Imidazole Derivatives
| Technique | Typical Observations | Information Gained | Reference |
|---|---|---|---|
| ¹H-NMR | Signals in aromatic (δ 6.5-8.5 ppm) and amide (δ 9.8-11.1 ppm) regions. | Confirms proton environment and connectivity. | frontiersin.org |
| ¹³C-NMR | Resonances for carbonyl, aromatic, and imidazole ring carbons. | Provides a map of the carbon skeleton. | nih.govfrontiersin.org |
| FT-IR | C=O stretch (e.g., ~1650 cm⁻¹), N-H stretch (e.g., ~3430 cm⁻¹). | Identifies key functional groups. | frontiersin.org |
| Mass Spec (MS) | Molecular ion peak [M⁺] corresponding to the compound's mass. | Determines molecular weight and formula. | nih.govfrontiersin.org |
| X-ray Cryst. | 3D atomic coordinates. | Defines absolute structure and intermolecular interactions. | researchgate.net |
Enhanced Computational Design and Predictive Modeling for Complex Systems
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to N-phenyl imidazolone systems is a rapidly growing area. In silico methods allow for the rational design of molecules with desired properties, significantly reducing the time and cost associated with experimental screening.
Molecular docking and molecular dynamics (MD) simulations are heavily utilized to predict the binding affinity and interaction modes of imidazolone derivatives with biological targets, such as protein kinases. rsc.orgnih.govmdpi.com For example, docking studies on novel imidazolone derivatives against enzymes like VEGFR-2 and c-Met have shown strong binding energies and effective interactions with active site residues, guiding the synthesis of potent anticancer agents. nih.gov MD simulations further analyze the stability of these interactions over time. mdpi.com
These computational platforms integrate high-performance computing and machine learning to perform in silico design and optimization. llnl.gov Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also crucial, helping to identify drug candidates with favorable pharmacokinetic profiles and minimal toxicity risks early in the development process. nih.govmdpi.com The future of this field will see the development of more accurate force fields and scoring functions, as well as the application of artificial intelligence and machine learning to predict not only biological activity but also synthetic accessibility and material properties. llnl.gov
Integration of N-Phenyl Imidazolones into Supramolecular Architectures and Advanced Materials
The unique structural and electronic properties of N-phenyl imidazolones make them attractive building blocks for the construction of supramolecular assemblies and advanced functional materials.
In supramolecular chemistry, the imidazole core is particularly useful due to its hydrogen bonding capabilities. The imidazole nitrogen atoms can act as hydrogen bond acceptors, while other parts of the molecule can be functionalized with donor groups. nih.govnih.gov This allows for the self-assembly of imidazolone derivatives into well-defined architectures like dimers, chains, or more complex networks through specific intermolecular interactions such as hydrogen bonds and π–π stacking. nih.govresearchgate.net
The integration of N-phenyl imidazolone moieties into polymers and other materials is an emerging avenue for creating materials with enhanced properties. For example, incorporating an N-phenyl group into poly(benzimidazole imide)s has been shown to reduce water absorption and increase optical transparency while maintaining high thermal resistance. rsc.org Furthermore, related oxazolone (B7731731) derivatives have been used to create chemically modified electrodes for the detection of heavy metal ions, demonstrating their potential in sensor technology. mdpi.com Future research will likely explore the use of N-phenyl imidazolones in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials where their photophysical and electronic properties can be exploited. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1-Phenyl-1H-imidazol-2(3H)-one derivatives?
Methodological Answer: Derivatives of this compound are typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:
- Stepwise Condensation : Reacting substituted anilines with aldehydes or ketones under acidic or basic conditions to form imidazole rings. Solvents like ethanol or DMF and catalysts such as acetic acid are commonly used .
- Post-Functionalization : Introducing aryl, thiazole, or triazole groups via click chemistry or nucleophilic substitution. For instance, phenoxymethylbenzoimidazole derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Characterization : Confirmation of structure via / NMR, IR spectroscopy, and HRMS, with melting points used to assess purity .
Q. How is X-ray crystallography applied to determine the structure of imidazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Data Collection : Crystals are mounted on diffractometers (e.g., Bruker D8 Quest) at low temperatures (e.g., 90–295 K) to minimize disorder. Data processed using SHELX software (e.g., SHELXL for refinement) .
- Refinement : Structural models are iteratively adjusted against diffraction data. Key metrics include R-factor (<0.05) and mean bond-length deviations (<0.01 Å) .
- Validation : Tools like PLATON check for voids, twinning, and hydrogen-bonding networks. Example: 4-Phenyl-1H-imidazole-2(3H)-thione’s structure was resolved with , confirming planar geometry and sulfur participation in hydrogen bonds .
Advanced Research Questions
Q. How can molecular docking and ADMET analysis optimize imidazole derivatives for EGFR inhibition?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve EGFR kinase domain (PDB: 1M17) and remove water/ligands. Assign charges and protonation states using tools like AutoDock Tools.
- Ligand Preparation : Generate 3D conformers of imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) and optimize geometry via DFT (B3LYP/6-31G*) .
- Pose Scoring : Use AutoDock Vina to rank binding affinities. Derivatives with fluorophenyl groups show enhanced hydrophobic interactions (e.g., ΔG = -9.2 kcal/mol) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP <5, TPSA <140 Ų). High gastrointestinal absorption and CYP450 inhibition risks are flagged for trifluoromethyl-substituted derivatives .
Q. What computational methods predict electronic properties and stability of imidazole derivatives?
Methodological Answer:
- DFT Calculations :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G* to minimize energy and confirm stationary points via frequency analysis (no imaginary frequencies) .
- Frontier Orbitals : HOMO-LUMO gaps indicate reactivity. For example, 5-methyl-1H-benzo[d]imidazole derivatives exhibit gaps of ~4.5 eV, suggesting moderate stability .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, 100 ns) in GROMACS to assess conformational stability. RMSD <2 Å indicates minimal structural drift .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) using SHELXL. Apply restraints to bond lengths/angles .
- Twinning Analysis : Use PLATON to detect twinning (e.g., merohedral twinning in imidazole-thiones) and refine using HKLF5 format in SHELXL .
- Validation Tools : Cross-check with CCDC Mercury to identify outliers in bond lengths/angles. For example, a C-S bond deviation >0.05 Å may indicate incorrect sulfur hybridization .
Q. What strategies improve yield in multi-step syntheses of imidazole derivatives?
Methodological Answer:
- Condition Screening :
- Catalysts : Test Pd(OAc)₂ for Suzuki couplings (e.g., aryl boronic acids) or CuI for azide-alkyne cycloadditions. Yields improve from 60% to 85% with 10 mol% catalyst .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while toluene minimizes side reactions in cyclizations .
- Workup Optimization : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products. Example: 9c derivative purified to >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
